2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone: is an organic compound characterized by its unique structure, which includes a quinoline ring substituted with multiple methyl groups and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone typically involves the reaction of 2,2,4,6,7-pentamethylquinoline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
- 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
- (2R)-2-Chloro-1-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)-2-phenylethanone
Comparison: Compared to these similar compounds, 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKDKTUQBQBEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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